cIAP1 Ligand-Linker Conjugates 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

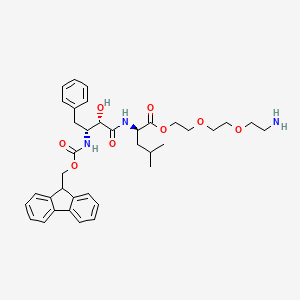

C37H47N3O8 |

|---|---|

Molecular Weight |

661.8 g/mol |

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |

InChI Key |

YRJDBNNKOCUVLA-SXLOSVNLSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling target in drug discovery, primarily due to its role in regulating apoptosis and cell survival. A novel therapeutic strategy involves the use of cIAP1 ligand-linker conjugates, a class of molecules designed to hijack this E3 ubiquitin ligase to induce the degradation of specific proteins of interest. These bifunctional molecules, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a powerful approach to targeted protein degradation (TPD). This guide provides a detailed examination of the mechanism of action of a prototypical cIAP1 ligand-linker conjugate, its experimental validation, and the methodologies employed in its characterization.

Core Concept: Hijacking cIAP1 for Targeted Protein Degradation

cIAP1 ligand-linker conjugates are chimeric molecules designed to bring a target protein into close proximity with the cIAP1 E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The foundational research in this area demonstrated the successful degradation of cellular retinoic acid-binding proteins (CRABP-I and -II) using a SNIPER molecule.[1][2] This pioneering work established a blueprint for the rational design of cIAP1-recruiting degraders. The general architecture of these conjugates consists of three key components:

-

A cIAP1 Ligand: This "warhead" binds to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity. Methyl bestatin (B1682670) (MeBS) was one of the initial ligands utilized for this purpose.[1][2]

-

A Target Protein Ligand: This component provides specificity by binding to the protein of interest that is to be degraded. For example, all-trans retinoic acid (ATRA) has been used to target CRABP-I and -II.[1]

-

A Chemical Linker: This flexible chain connects the cIAP1 ligand and the target protein ligand, enabling the formation of a stable ternary complex between cIAP1 and the target protein. The length and composition of the linker are critical for optimal degradation efficacy.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of cIAP1 ligand-linker conjugates can be dissected into several key steps, leading to the selective degradation of a target protein.

-

Ternary Complex Formation: The bifunctional nature of the conjugate allows it to simultaneously bind to both cIAP1 and the target protein, forming a transient ternary complex (cIAP1-conjugate-target protein). The stability and conformation of this complex are crucial for the subsequent steps.[1]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase activity of cIAP1 is directed towards the recruited target protein. This results in the poly-ubiquitination of the target protein, primarily through the formation of K48-linked ubiquitin chains, which serve as a recognition signal for the proteasome.[1][3] Recent studies have also implicated a role for K63-linked ubiquitin chains and the E2 enzyme UBE2N in the degradation induced by cIAP1-based degraders, suggesting a more complex ubiquitin code involving branched ubiquitin architectures.[4]

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[1]

-

Recycling of the Conjugate and cIAP1: Following the degradation of the target protein, the cIAP1 ligand-linker conjugate and cIAP1 are released and can participate in further rounds of degradation, acting in a catalytic manner.

It is important to note that some cIAP1 ligands can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself. This dual action of degrading both the target protein and the E3 ligase can have profound effects on cellular signaling pathways.

Signaling Pathways and Cellular Consequences

The degradation of specific target proteins by cIAP1 ligand-linker conjugates can have significant downstream effects on various cellular signaling pathways.

Apoptosis Induction

By degrading anti-apoptotic proteins or proteins involved in cell survival pathways, these conjugates can sensitize cancer cells to apoptosis. The degradation of cIAP1 itself can also contribute to apoptosis by removing its inhibitory effect on caspases.

Modulation of NF-κB Signaling

cIAP1 is a key regulator of the NF-κB signaling pathway. Its degradation can lead to the activation of the non-canonical NF-κB pathway, which can have context-dependent effects on cell survival and inflammation.

The overall mechanism and its impact on cellular signaling are depicted in the following diagrams:

Quantitative Data Summary

| Compound | Target Protein | Cell Line | Concentration (µM) | Observed Degradation | Reference |

| SNIPER(4b) | CRABP-II | HeLa | 10 | Significant reduction in CRABP-II levels | [1] |

| SNIPER-21 | CRABP-II | HT1080 | 1 | Effective degradation of CRABP-II | [5] |

| SNIPER(ER)-87 | ERα | MCF-7 | Not Specified | Efficient degradation of ERα | [6] |

| SNIPER(ER)-110 | ERα | MCF-7 | Not Specified | More potent degradation of ERα than SNIPER(ER)-87 | [6] |

Note: This table is a summary of available data and may not be exhaustive. The specific "cIAP1 Ligand-Linker Conjugate 15" is a commercially available building block and its specific degradation profile would depend on the target ligand it is conjugated to.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of cIAP1 ligand-linker conjugates, based on standard laboratory practices and methodologies described in the relevant literature.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the cIAP1 ligand-linker conjugate.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HT1080, or a cell line endogenously expressing the target protein) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 ligand-linker conjugate or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CRABP-II) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex between cIAP1, the conjugate, and the target protein.

-

Cell Treatment and Lysis: Treat cells with the cIAP1 ligand-linker conjugate or vehicle control as described above. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an antibody against either cIAP1 or the target protein overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against cIAP1 and the target protein to detect their co-precipitation.

Cell Migration Assay (Wound Healing Assay)

This protocol is used to assess the functional consequence of target protein degradation on cell migration, particularly relevant for targets like CRABP-II which are implicated in cell motility.[1]

-

Cell Seeding: Seed cells (e.g., IMR-32 neuroblastoma cells) in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and then add fresh media containing the cIAP1 ligand-linker conjugate or vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure to determine the effect of the conjugate on cell migration.

Conclusion and Future Directions

cIAP1 ligand-linker conjugates represent a promising and versatile platform for targeted protein degradation. By leveraging the E3 ligase activity of cIAP1, these molecules can selectively eliminate disease-causing proteins that have been historically challenging to target with traditional small molecule inhibitors. The modular nature of their design allows for the adaptation of this technology to a wide range of protein targets, opening up new avenues for therapeutic intervention in oncology and other disease areas.

Future research in this field will likely focus on the development of novel, more potent, and selective cIAP1 ligands, the optimization of linker chemistry to enhance ternary complex formation and degradation efficiency, and the expansion of the repertoire of targetable proteins. A deeper understanding of the intricate mechanisms of cIAP1-mediated ubiquitination and the cellular consequences of degrading specific targets will be crucial for the successful clinical translation of this innovative therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 4. Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism and Therapeutic Potential of cIAP1 Ligand-Linker Conjugate 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the scientific foundation and practical applications of cIAP1 Ligand-Linker Conjugate 15, a novel proteolysis-targeting chimera (PROTAC). This molecule is at the forefront of targeted protein degradation, offering a promising strategy for inducing the selective removal of the cellular inhibitor of apoptosis protein 1 (cIAP1), a key regulator of cell death and inflammatory signaling pathways. By recruiting cIAP1 to an E3 ubiquitin ligase, this conjugate triggers its ubiquitination and subsequent degradation by the proteasome, presenting a potential therapeutic avenue for various diseases, including cancer.

Core Concepts: Targeted Protein Degradation via PROTACs

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (in this case, cIAP1), and the other recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

Quantitative Analysis of cIAP1 Ligand-Linker Conjugate 15

The efficacy of cIAP1 Ligand-Linker Conjugate 15 has been characterized by its binding affinity and degradation efficiency. The following tables summarize the key quantitative data, providing a comparative overview of its performance.

| Parameter | Value | Description |

| IC₅₀ (cIAP1 BIR3) | 7.8 nM | The half-maximal inhibitory concentration for binding to the BIR3 domain of cIAP1, indicating high-affinity engagement. |

| DC₅₀ | 1.8 nM | The half-maximal degradation concentration, representing the concentration of the conjugate required to degrade 50% of cellular cIAP1. |

| Dₘₐₓ | >95% | The maximum percentage of cIAP1 degradation achieved, demonstrating profound and efficient removal of the target protein. |

Table 1: In Vitro Performance Metrics of cIAP1 Ligand-Linker Conjugate 15

Signaling Pathways and Mechanism of Action

cIAP1 is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. By degrading cIAP1, the Ligand-Linker Conjugate 15 profoundly impacts this pathway.

Caption: The role of cIAP1 in the canonical NF-κB signaling pathway.

The degradation of cIAP1 by Ligand-Linker Conjugate 15 disrupts the formation of the TNFR signaling complex, thereby inhibiting NF-κB activation and promoting apoptosis.

Caption: Mechanism of action for cIAP1 Ligand-Linker Conjugate 15.

Experimental Protocols

The characterization of cIAP1 Ligand-Linker Conjugate 15 involves several key experiments to determine its binding affinity, degradation efficacy, and cellular effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the binding affinity of the conjugate to the cIAP1 BIR3 domain.

Materials:

-

GST-tagged cIAP1 BIR3 protein

-

Terbium (Tb) cryptate-labeled anti-GST antibody (donor)

-

A fluorescently labeled small molecule tracer that binds to the BIR3 domain (acceptor)

-

cIAP1 Ligand-Linker Conjugate 15

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of the cIAP1 Ligand-Linker Conjugate 15 in the assay buffer.

-

Add 2 µL of the conjugate dilution to the wells of the 384-well plate.

-

Add 2 µL of a solution containing the GST-cIAP1 BIR3 protein and the fluorescent tracer.

-

Add 2 µL of a solution containing the anti-GST-Tb antibody.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the data against the conjugate concentration to determine the IC₅₀ value.

Cellular cIAP1 Degradation Assay (Western Blot)

This method is used to measure the dose-dependent degradation of endogenous cIAP1 in cells.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

cIAP1 Ligand-Linker Conjugate 15

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against cIAP1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of cIAP1 Ligand-Linker Conjugate 15 for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of cIAP1 degradation relative to the loading control. Plot the degradation percentage against the conjugate concentration to determine the DC₅₀ and Dₘₐₓ values.

Experimental and Drug Discovery Workflow

The development and evaluation of a PROTAC like cIAP1 Ligand-Linker Conjugate 15 follows a structured workflow from initial design to in vivo testing.

cIAP1 as an E3 Ligase for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the POI. While a limited number of E3 ligases, such as VHL and Cereblon, have been predominantly used in PROTAC development, there is a growing interest in expanding the E3 ligase toolbox to overcome challenges such as acquired resistance and to enhance tissue-specific protein degradation.

Cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention as a promising E3 ligase for PROTAC development. PROTACs that recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing cIAP1 in PROTAC design and development.

Mechanism of Action of cIAP1-based PROTACs (SNIPERs)

cIAP1 is a RING-finger containing E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and immune signaling pathways, most notably the NF-κB pathway.[1][2][3] The mechanism of action of cIAP1-recruiting PROTACs involves the formation of a ternary complex between the PROTAC, the target protein (POI), and cIAP1. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

A unique feature of many cIAP1-based PROTACs is their ability to induce the degradation of not only the target protein but also cIAP1 itself.[4] This dual-degradation activity can be advantageous in cancer therapy, as cIAP1 is often overexpressed in tumor cells and contributes to therapeutic resistance.[4] The degradation of cIAP1 is typically initiated by the binding of the cIAP1 ligand part of the PROTAC, which promotes cIAP1's auto-ubiquitination and subsequent degradation.

dot

Caption: Mechanism of cIAP1-based PROTACs (SNIPERs).

Quantitative Data of cIAP1-based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the reported degradation data for several cIAP1-based PROTACs targeting key oncoproteins.

Table 1: Degradation of BCR-ABL by cIAP1-based PROTACs

| PROTAC Name | cIAP1 Ligand | BCR-ABL Ligand | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | K562 | ~100 nM | >90% | [5] |

| Arg-PEG1-Dasa | N-end rule ligand | Dasatinib | K562 | ~1 nM (IC50) | >90% | [6] |

Table 2: Degradation of BTK by cIAP1-based PROTACs

| PROTAC Name | cIAP1 Ligand | BTK Ligand | Cell Line | DC50 | Dmax | Reference |

| SNIPER-12 | Aminopyrazole derivative | IAP ligand | THP-1 | 182 ± 57 nM | Not Reported | [2] |

| Reversible Ibrutinib PROTAC | IAP ligand | Ibrutinib derivative | Mino | <10 nM | ~90% | [7] |

Table 3: Degradation of BRD4 by cIAP1-based PROTACs

| PROTAC Name | cIAP1 Ligand | BRD4 Ligand | Cell Line | DC50 | Dmax | Reference |

| SNIPER-7 | LCL161 derivative | (+)-JQ1 | HeLa | ~100 nM | >90% | [2] |

| PROTAC 13 | LCL161 derivative | JQ-1 | Not Specified | 100 nM | Significant | [8] |

Experimental Protocols

The development and characterization of cIAP1-based PROTACs involve a series of key experiments to assess their biochemical and cellular activity.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

dot

Caption: Workflow for Ternary Complex Formation Assays.

a. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the real-time binding of an analyte to a ligand immobilized on a sensor chip by detecting changes in the refractive index.

-

Methodology:

-

Immobilize either the POI or cIAP1 onto the SPR sensor chip.

-

Inject the PROTAC over the chip to measure the binary interaction (PROTAC-POI or PROTAC-cIAP1).

-

To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over the immobilized protein.

-

Alternatively, inject the non-immobilized protein over the sensor chip in the presence of a constant concentration of the PROTAC in the running buffer.

-

Monitor the association and dissociation phases to determine the binding kinetics (kon, koff) and affinity (KD).

-

The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the ternary complex to the binary interactions.

-

b. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Methodology:

-

Place a solution of the POI in the ITC cell.

-

Titrate a solution of the PROTAC into the cell and measure the heat changes to determine the binary POI-PROTAC interaction.

-

In a separate experiment, place a solution of cIAP1 in the cell and titrate the PROTAC to determine the binary cIAP1-PROTAC interaction.

-

To measure ternary complex formation, place a solution of the POI pre-saturated with the PROTAC in the cell and titrate a solution of cIAP1.

-

Analyze the resulting thermograms to calculate the thermodynamic parameters and cooperativity.

-

c. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) / TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

-

Principle: These are proximity-based assays that generate a signal when two molecules are brought close together.

-

Methodology:

-

Label the POI and cIAP1 with donor and acceptor molecules (e.g., biotin (B1667282) and a fluorescent tag for AlphaLISA, or a FRET pair for TR-FRET).

-

Incubate the labeled proteins with varying concentrations of the PROTAC.

-

If a ternary complex forms, the donor and acceptor molecules come into close proximity, generating a detectable signal.

-

The signal intensity is proportional to the amount of ternary complex formed. These assays are well-suited for high-throughput screening.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the cIAP1-based PROTAC to induce the ubiquitination of the target protein.

dot

Caption: Workflow for In Vitro Ubiquitination Assay.

-

Methodology:

-

Combine the following components in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT):

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant cIAP1

-

Recombinant POI

-

Ubiquitin

-

ATP

-

The cIAP1-based PROTAC at various concentrations.

-

-

Include negative controls, such as reactions lacking the PROTAC, ATP, or cIAP1.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against the POI or ubiquitin. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the POI.

-

Cellular Protein Degradation Assays

These assays are crucial for confirming that the PROTAC can induce the degradation of the target protein in a cellular context.

a. Western Blotting

-

Principle: This is the most common method to quantify changes in protein levels.

-

Methodology:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and detect the signal.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.

-

b. Cycloheximide (B1669411) (CHX) Chase Assay

-

Principle: This assay measures the half-life of a protein by inhibiting new protein synthesis.

-

Methodology:

-

Treat cells with the PROTAC or vehicle control for a short period.

-

Add cycloheximide (CHX) to all samples to block protein synthesis.

-

Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).

-

Analyze the POI levels at each time point by Western blotting.

-

A faster decrease in the POI level in the PROTAC-treated samples compared to the control indicates an increased degradation rate.

-

Signaling Pathways Involving cIAP1

cIAP1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical for inflammation, immunity, and cell survival. There are two major NF-κB pathways: the canonical and non-canonical pathways. cIAP1, in a complex with TRAF2, is a negative regulator of the non-canonical NF-κB pathway by promoting the degradation of NIK (NF-κB-inducing kinase).[1][3] The binding of SMAC mimetics or cIAP1-recruiting PROTACs can lead to the degradation of cIAP1, thereby stabilizing NIK and activating the non-canonical NF-κB pathway.[2]

dot

Caption: Role of cIAP1 in NF-κB Signaling.

Conclusion

cIAP1 represents a valuable and increasingly utilized E3 ligase for the development of PROTACs. Its role in apoptosis and NF-κB signaling, coupled with the potential for dual degradation of the target protein and cIAP1 itself, makes it an attractive choice for cancer therapy and other diseases. A thorough understanding of the mechanism of action, combined with robust biochemical and cellular characterization using the assays outlined in this guide, is essential for the successful design and optimization of potent and selective cIAP1-based PROTACs. The continued exploration of cIAP1 and other novel E3 ligases will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

- 1. aragen.com [aragen.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Function of cIAP1 Ligand-Linker Conjugates

Disclaimer: The term "cIAP1 Ligand-Linker Conjugates 15" appears to be a generic designation used by chemical suppliers for a class of molecules rather than a specific, well-characterized agent in scientific literature. As such, detailed public data for a compound with this exact name is unavailable. This guide will therefore focus on a well-documented, representative cIAP1-recruiting Proteolysis Targeting Chimera (PROTAC), a Bruton's Tyrosine Kinase (BTK) degrader, to illustrate the core principles, structure, and methodologies relevant to this class of compounds.

Introduction to cIAP1-Recruiting PROTACs

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell death and survival signaling pathways. PROTACs that recruit cIAP1 are heterobifunctional molecules designed to hijack this E3 ligase to induce the degradation of specific proteins of interest (POIs). These molecules, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are composed of three key components: a ligand that binds to cIAP1, a ligand that binds to the target protein, and a chemical linker that connects the two. By forming a ternary complex between cIAP1, the PROTAC, and the target protein, these conjugates facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins, including those previously considered "undruggable."[1][2]

Core Structure of a Representative cIAP1-Based BTK Degrader

This guide uses a cIAP1-based BTK degrader, structurally similar to those described in seminal research, as a representative example. Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[3][4]

The representative degrader consists of:

-

cIAP1 Ligand: A derivative of an IAP antagonist (e.g., LCL-161 or Bestatin) that binds to the BIR3 domain of cIAP1.[3]

-

Linker: A flexible chain, often composed of polyethylene (B3416737) glycol (PEG) or alkyl units, that connects the two ligands. The linker's length and composition are critical for optimal ternary complex formation and degradation efficiency.

-

Target-Binding Ligand: A moiety that binds with high affinity to the protein of interest, in this case, a reversible aminopyrazole-based inhibitor of BTK.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a cIAP1-based BTK degrader, referred to as SNIPER-12 in a review of the primary literature.[3]

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Primary Reference |

| SNIPER-12 (Representative) | BTK | THP-1 | 182 ± 57 | >90 | Schiemer et al., 2020; cited in[3] |

Table 1: Degradation Performance of a Representative cIAP1-Based BTK Degrader.

Signaling Pathways and Mechanism of Action

cIAP1-based PROTACs function by inducing the formation of a ternary complex, which then co-opts the ubiquitin-proteasome system to degrade the target protein.

Mechanism of Action of a cIAP1-Based BTK Degrader

The diagram below illustrates the catalytic cycle of a cIAP1-recruiting PROTAC targeting BTK for degradation.

Caption: Catalytic cycle of a cIAP1-recruiting PROTAC targeting BTK.

Relevant Signaling Pathway: B-Cell Receptor (BCR) and NF-κB

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. By degrading BTK, these PROTACs effectively shut down this pro-survival pathway. Furthermore, cIAP1 is a key regulator of the NF-κB signaling pathway. While the primary action of the PROTAC is target degradation, the engagement of cIAP1 can also influence NF-κB signaling.

Caption: BTK degradation blocks BCR signaling, while cIAP1 engagement can modulate NF-κB.

Experimental Protocols

The following are representative protocols for the evaluation of cIAP1-based PROTACs, adapted from standard methodologies in the field.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

- Seed cells (e.g., THP-1 human monocytic leukemia cells) in 6-well plates and allow them to adhere or stabilize for 24 hours.

- Prepare serial dilutions of the cIAP1-based PROTAC in the appropriate cell culture medium.

- Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

- Normalize protein concentrations and prepare samples with Laemmli buffer.

- Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

- Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the target protein signal to the loading control signal.

- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by ubiquitination.

1. Cell Transfection and Treatment:

- Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein (e.g., HA-tagged BTK) and His-tagged ubiquitin.

- After 24 hours, treat the transfected cells with the cIAP1-based PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.

2. Denaturing Immunoprecipitation:

- Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

- Dilute the lysates with a non-denaturing buffer and perform immunoprecipitation using an antibody against the target protein's tag (e.g., anti-HA).

3. Immunoblotting:

- Elute the immunoprecipitated proteins and analyze them by Western blot.

- Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-His) to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a cIAP1-based PROTAC.

Caption: A typical experimental workflow for cIAP1-based PROTAC development.

Conclusion

cIAP1 ligand-linker conjugates represent a versatile and potent class of molecules for targeted protein degradation. By recruiting the cIAP1 E3 ligase to a specific protein of interest, these compounds can effectively induce its elimination through the ubiquitin-proteasome system. The modular nature of their design—comprising a cIAP1 ligand, a target-binding moiety, and a linker—allows for the development of degraders against a wide range of therapeutic targets. The successful degradation of key oncogenic proteins like BTK highlights the therapeutic potential of this approach in oncology and beyond. A thorough characterization, involving quantitative degradation assays, mechanistic studies, and downstream functional analyses, is crucial for the development of effective and selective cIAP1-based degraders.

References

- 1. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of cIAP1 in the Ubiquitin-Proteasome System: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cellular Inhibitor of Apoptosis 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a pivotal role in regulating a wide array of cellular processes, including apoptosis, inflammation, and cell proliferation. As a key component of the ubiquitin-proteasome system, cIAP1's ability to catalyze the attachment of ubiquitin to substrate proteins makes it a critical node in numerous signaling pathways and a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of cIAP1's function, its substrates, the signaling pathways it governs, and detailed experimental protocols for its study.

Core Concepts: cIAP1 as a RING E3 Ubiquitin Ligase

cIAP1 belongs to the Inhibitor of Apoptosis (IAP) family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. However, its crucial function as an E3 ligase is conferred by its C-terminal Really Interesting New Gene (RING) domain.[1] This domain facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on a target protein or for auto-ubiquitination.[2][3]

The ubiquitination process orchestrated by cIAP1 is not a simple "one-size-fits-all" degradation signal. cIAP1 can assemble various ubiquitin chain linkages, including K48-, K63-, and linear ubiquitin chains, on its substrates.[4][5] These different chain types serve distinct functions: K48-linked chains typically target proteins for proteasomal degradation, while K63-linked and linear chains often act as signaling scaffolds, recruiting downstream effector proteins to initiate or amplify a signaling cascade.[4]

Key Domains of cIAP1 and Their Functions:

-

BIR Domains (BIR1, BIR2, BIR3): These domains are crucial for protein-protein interactions. The BIR1 domain of cIAP1 is known to interact with TNF Receptor-Associated Factor 2 (TRAF2), a key event in the TNF signaling pathway.[6][7] The BIR3 domain contains a conserved groove that binds to the N-terminal IAP-binding motif (IBM) of proteins like Smac/DIABLO, which can regulate cIAP1 activity.[8][9]

-

Ubiquitin-Associated (UBA) Domain: This domain binds to ubiquitin chains, which can influence the processivity of the ubiquitination reaction and the recruitment of cIAP1 to signaling complexes.[8]

-

Caspase Activation and Recruitment Domain (CARD): The function of the CARD domain in cIAP1 is less well-defined compared to other IAPs, but it may play a role in protein-protein interactions and the regulation of its E3 ligase activity.

-

RING Domain: This zinc-finger motif is the catalytic heart of cIAP1, mediating the transfer of ubiquitin to its substrates. The E3 ligase activity of the RING domain is essential for most of cIAP1's known functions.[3][10] Dimerization of the RING domain is a critical step for its activation.[9][11]

cIAP1 Substrates and their Cellular Fates

cIAP1's influence extends to a diverse range of cellular proteins. Its E3 ligase activity can lead to either their degradation or the modulation of their function through non-degradative ubiquitination.

| Substrate | Ubiquitin Linkage(s) | Cellular Outcome | References |

| RIPK1 (Receptor-Interacting Protein Kinase 1) | K11, K48, K63, Linear | Regulation of NF-κB signaling, inhibition of apoptosis and necroptosis. K48-linked chains lead to degradation, while K63 and linear chains promote signaling complex formation. | [5][12][13][14] |

| cIAP1 (auto-ubiquitination) | K48, K63 | Self-regulation, leading to its own proteasomal degradation. This is a key mechanism for the action of Smac mimetics. | [9][15] |

| TRAF2 (TNF Receptor-Associated Factor 2) | K48, K63 | Regulation of TNF signaling. K48-linked ubiquitination can lead to TRAF2 degradation, while K63-linkages can modulate its signaling activity. | [16][17] |

| NIK (NF-κB Inducing Kinase) | K48 | Constitutive degradation, keeping the non-canonical NF-κB pathway inactive in unstimulated cells. | [16] |

| Smac/DIABLO | K48 | Degradation of this pro-apoptotic protein. | [16] |

| Caspase-3 and -7 | K48 | Degradation of active caspases, thereby inhibiting apoptosis. | [1][2][16][18] |

| Other IAPs (e.g., XIAP, cIAP2) | K48 | Regulation of the levels of other IAP family members through proteasomal degradation. | [3][10] |

Table 1: Key Substrates of cIAP1 and the Consequences of their Ubiquitination.

cIAP1 in Signaling Pathways

cIAP1 is a central player in several critical signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which regulates inflammation, immunity, and cell survival.

TNF-α Signaling and NF-κB Activation

Upon binding of TNF-α to its receptor, TNFR1, a signaling complex (Complex I) is formed at the plasma membrane. This complex includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex via its interaction with TRAF2.[14][19] Once recruited, cIAP1's E3 ligase activity is crucial for the ubiquitination of RIPK1 with K63-linked and linear ubiquitin chains.[4] These ubiquitin chains act as a scaffold to recruit downstream signaling components, including the LUBAC complex and the IKK complex (IκB kinase). The activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-survival and pro-inflammatory genes.[19]

Simultaneously, cIAP1-mediated ubiquitination of RIPK1 prevents it from initiating apoptosis or necroptosis.[12][13][14] Thus, cIAP1 acts as a critical switch, directing the TNF-α signal towards cell survival and inflammation rather than cell death.

Figure 1: cIAP1 in TNF-α-mediated canonical NF-κB activation.

Regulation of the Non-Canonical NF-κB Pathway

In contrast to its role in the canonical pathway, cIAP1 is a negative regulator of the non-canonical NF-κB pathway. In unstimulated cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates NF-κB Inducing Kinase (NIK) with K48-linked chains, targeting it for proteasomal degradation.[16] This keeps the levels of NIK low and the non-canonical pathway inactive. Upon stimulation of certain receptors (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization of NIK. NIK then activates the IKKα complex, which in turn processes p100 to p52, a component of the active non-canonical NF-κB dimer.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Ring Domain Of Ciap1 Mediates The Degradation Of Ring-Bearing Inhibitor Of Apoptosis Proteins By Distinct Pathways - Vector Biolabs [vectorbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cIAPs control RIPK1 kinase activity-dependent and -independent cell death and tissue inflammation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 15. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to SNIPERs and cIAP1 Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Among the various TPD approaches, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have garnered significant attention. SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[2] This guide provides a comprehensive overview of SNIPERs and cIAP1 ligands, their mechanism of action, key components, and the experimental protocols used for their characterization.

The SNIPER Technology: A Tripartite Molecular Architecture

SNIPERs are chimeric molecules comprising three key components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][5] The formation of a ternary complex between the POI, the SNIPER molecule, and cIAP1 is the critical first step in initiating the degradation process.

cIAP1 Ligands: The Key to E3 Ligase Recruitment

The efficacy of a SNIPER molecule is heavily dependent on its ability to effectively recruit cIAP1. Several classes of small molecules have been developed and utilized as cIAP1 ligands in SNIPER design. These ligands typically mimic the endogenous IAP-binding motif of the Second Mitochondria-derived Activator of Caspases (SMAC). The most commonly employed cIAP1 ligands include:

-

Bestatin (B1682670) and its derivatives: Methyl bestatin (MeBS) was one of the first ligands used to demonstrate the SNIPER concept.[3] While effective, bestatin-based SNIPERs often require higher concentrations for optimal activity.[6]

-

MV1: This is a potent, monovalent SMAC mimetic that has been incorporated into SNIPERs to enhance their degradation efficiency.[7]

-

LCL161 and its derivatives: LCL161 is a clinically investigated IAP antagonist that has been widely adopted in SNIPER design due to its high affinity for cIAP1, leading to potent protein degradation at lower concentrations.[5][6]

The choice of the cIAP1 ligand and its conjugation point to the linker are critical parameters that influence the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of SNIPER-induced protein degradation is a multi-step process that leverages the cell's natural protein disposal machinery.

dot

Caption: SNIPER-mediated protein degradation pathway.

-

Ternary Complex Formation: The SNIPER molecule brings the POI and the cIAP1 E3 ligase into close proximity, facilitating the formation of a ternary complex.

-

Ubiquitination: Within the ternary complex, cIAP1, acting as an E3 ligase, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell. The SNIPER molecule is then released and can engage in another cycle of degradation.

A unique feature of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and IAPs, such as cIAP1 and XIAP. This dual-action can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.

Quantitative Data on SNIPER Activity

The efficacy of SNIPERs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the SNIPER required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the reported activities of various SNIPERs against different protein targets.

Table 1: Activity of Bestatin-based SNIPERs

| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |

| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | - | K562 |

| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | - | Not Specified |

| SNIPER-3 | BCR-ABL | Bestatin derivative | 30 µM (degradation) | - | K562 |

| SNIPER-22 | CRABP-II | Bestatin | - | - | - |

| SNIPER-34 | HDAC1, 6, 8 | Bestatin-SAHA hybrid | - (induces degradation at 24h) | - | - |

Table 2: Activity of LCL161-based SNIPERs

| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |

| SNIPER-7 | BRD4 | LCL161 derivative | < 0.1 µM (optimal conc.) | - | - |

| SNIPER-8 | BRD4 | LCL161 derivative | < 0.1 µM (optimal conc.) | - | - |

| SNIPER(ER)-87 | ERα | LCL161 derivative | 0.097 µM (IC50) | - | - |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM | - | K562 |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 nM | - | K562 |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | - | - |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | - | - |

| SNIPER-19 | CDK4/6 | LCL161 derivative | - | > 77% at 0.1 µM | MM.1S |

| SNIPER-20 | CDK4/6 | LCL161 derivative | - | > 77% at 0.1 µM | MM.1S |

| SNIPER-1 | AR | LCL161 derivative | 3 µM (degradation) | - | - |

Table 3: Activity of MV1-based SNIPERs

| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |

| SNIPER(ABL)-019 | BCR-ABL | MV1 | 0.3 µM | - | K562 |

| SNIPER(ABL)-015 | BCR-ABL | MV1 | 5 µM | - | - |

| SNIPER-23 | CRABP-II | MV1 | ~10x more potent than SNIPER-21 | - | IMR32 |

Detailed Experimental Protocols

The characterization of SNIPERs involves a series of in vitro and cell-based assays to evaluate their efficacy, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with a SNIPER.

dot

Caption: Western blot experimental workflow.

Materials:

-

Cell line expressing the target protein

-

SNIPER compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the SNIPER compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex between the target protein, the SNIPER, and cIAP1.

Materials:

-

Cells treated with the SNIPER or vehicle control

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-cIAP1 or anti-target protein)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-target protein and anti-cIAP1)

Procedure:

-

Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody for immunoprecipitation to form an antibody-antigen complex.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complex.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the target protein and cIAP1. The presence of both proteins in the eluate confirms the formation of the ternary complex.

-

Protocol 3: Cell Viability Assay

This assay is used to assess the cytotoxic effect of the SNIPER on cancer cells.

Materials:

-

Cancer cell line

-

SNIPER compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader to determine the percentage of viable cells.

Conclusion

SNIPERs represent a powerful and versatile platform for targeted protein degradation. By harnessing the activity of the cIAP1 E3 ligase, these molecules can effectively eliminate a wide range of pathogenic proteins, offering a promising therapeutic strategy for various diseases, particularly cancer. The continued development of novel cIAP1 ligands, optimization of linker chemistry, and a deeper understanding of the underlying biology will undoubtedly expand the therapeutic potential of this exciting technology. This guide provides a foundational understanding and practical protocols for researchers to explore and contribute to the rapidly advancing field of SNIPER-based targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 5. benchchem.com [benchchem.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cIAP1 ligand-linker conjugates, specifically focusing on their application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details the underlying signaling pathways, quantitative data on degrader efficacy, and explicit experimental protocols for the evaluation of these compounds.

Introduction to cIAP1-Mediated Targeted Protein Degradation

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and immune signaling. Its inherent ability to ubiquitinate proteins makes it an attractive target for recruitment in targeted protein degradation strategies. PROTACs that co-opt cIAP1 are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits cIAP1. By bringing the POI and cIAP1 into close proximity, SNIPERs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.

A key feature of many cIAP1-recruiting degraders is their ability to induce the simultaneous degradation of both the target protein and cIAP1 itself. This dual action can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.

Signaling Pathways Involving cIAP1

cIAP1 is a central regulator of both the NF-κB signaling pathway and the extrinsic apoptosis pathway. Understanding these pathways is critical for designing and interpreting experiments involving cIAP1-based degraders.

cIAP1 in NF-κB Signaling

cIAP1 is essential for the activation of the canonical NF-κB pathway in response to stimuli like TNFα. Upon receptor activation, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIP1. This ubiquitinated RIP1 acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. Conversely, cIAP1 negatively regulates the non-canonical NF-κB pathway by promoting the degradation of NIK.

Caption: cIAP1-mediated canonical NF-κB signaling pathway.

cIAP1 in Apoptosis Signaling

In the extrinsic apoptosis pathway, initiated by ligands such as TNFα or TRAIL, cIAP1 can function as a pro-survival protein by preventing the activation of caspase-8. It achieves this by ubiquitinating RIP1, which shunts the signaling towards NF-κB activation and away from the formation of the death-inducing signaling complex (DISC). Degradation of cIAP1 can therefore sensitize cells to apoptosis by allowing for the formation of the RIP1/FADD/Caspase-8 complex, leading to caspase activation and programmed cell death.

An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

This technical guide provides a comprehensive overview of a series of cIAP1 ligand-linker conjugates, pioneering examples of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Core Components and Mechanism of Action

The cIAP1 ligand-linker conjugates described herein are comprised of three key components: a ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1), a linker of varying length, and a ligand for a specific protein of interest. The seminal work in this area utilized methyl bestatin (B1682670) (MeBS) as the cIAP1 ligand and all-trans retinoic acid (ATRA) to target the cellular retinoic acid-binding proteins I and II (CRABP-I and CRABP-II).

The mechanism of action, illustrated below, involves the conjugate simultaneously binding to both cIAP1 and the target protein, forming a ternary complex. This proximity induces cIAP1-mediated poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This approach allows for the selective removal of a target protein from the cellular environment.

The Dance of Life and Death: A Technical Guide to cIAP1 BIR Domain Interaction with SMAC Mimetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the Baculoviral IAP Repeat (BIR) domains of cellular inhibitor of apoptosis protein 1 (cIAP1) and SMAC mimetics, a promising class of anti-cancer agents. We delve into the molecular mechanisms, quantitative binding data, and the experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers in the field of apoptosis and cancer therapeutics.

Introduction: Targeting the Gatekeepers of Apoptosis

Cellular inhibitor of apoptosis proteins (IAPs) are key regulators of programmed cell death, often found overexpressed in cancer cells, where they contribute to tumor survival and resistance to therapy.[1][2] cIAP1, along with its close homolog cIAP2, are multifaceted proteins that not only inhibit apoptosis but also play crucial roles in cellular signaling pathways, particularly the NF-κB pathway.[3][4] These proteins contain three BIR domains (BIR1, BIR2, and BIR3) and a C-terminal RING domain that confers E3 ubiquitin ligase activity.[1][5]

The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), a protein released from the mitochondria during apoptosis.[6][7] SMAC promotes apoptosis by binding to the BIR domains of IAPs, thereby neutralizing their inhibitory effects on caspases.[6][7] This interaction is mediated by the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of mature SMAC.[1][7] SMAC mimetics are small molecules designed to mimic this AVPI motif, competitively binding to the BIR domains of IAPs and promoting apoptotic cell death.[1][2]

Mechanism of Action: A Cascade of Degradation and Signaling

The binding of SMAC mimetics to the BIR domains of cIAP1, particularly the BIR3 domain, initiates a cascade of events that ultimately leads to apoptosis.[1][8] Unlike the simple inhibition of caspase binding seen with XIAP, the interaction of SMAC mimetics with cIAP1 triggers a more complex mechanism:

-

Conformational Change and Dimerization: The binding of a SMAC mimetic to the cIAP1 BIR domain induces a conformational change.[9] This change relieves the inhibitory effect of the BIR domains on the C-terminal RING domain, promoting the dimerization of the RING domain.[5]

-

Auto-ubiquitination and Proteasomal Degradation: The activated, dimeric RING domain functions as an E3 ubiquitin ligase, leading to the auto-ubiquitination of cIAP1.[5][9] This ubiquitination marks cIAP1 for rapid degradation by the proteasome.[2][9]

-

Activation of NF-κB Signaling: The degradation of cIAP1 leads to the stabilization and accumulation of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway.[4] Paradoxically, the initial, transient activation of cIAP1 can also promote the ubiquitination of RIP1, leading to the activation of the canonical NF-κB pathway.[9]

-

TNFα Production and Apoptosis: A key consequence of NF-κB activation is the production and secretion of tumor necrosis factor-alpha (TNFα).[9][10] In an autocrine or paracrine manner, TNFα then binds to its receptor (TNFR1), initiating a signaling cascade that, in the absence of the protective effects of cIAP1, leads to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, culminating in apoptosis.[11][12]

Quantitative Analysis of cIAP1-SMAC Mimetic Interactions

The affinity of SMAC mimetics for the BIR domains of cIAP1 is a critical determinant of their biological activity. Various biophysical and biochemical assays have been employed to quantify these interactions. Below is a summary of binding affinities for several representative SMAC mimetics.

| SMAC Mimetic | Target Domain | Assay Type | Binding Affinity (nM) | Reference |

| Smac001 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |

| Smac037 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |

| Smac066 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |

| Birinapant | cIAP1-BIR3 | Not Specified | Ki: ~1 | [13] |

| Debio 1143 | cIAP1 | Not Specified | Ki: 1.9 | [13] |

| SMAC-7-mer peptide | cIAP1-BIR3 | FP | Ki: ~50-125 | [14] |

| Compound 5 | cIAP1 | FP | Ki: low nanomolar | [15] |

| Compound 7 | cIAP1 | FP | Ki: low nanomolar | [15] |

FP: Fluorescence Polarization EC50: Half maximal effective concentration Ki: Inhibition constant

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of cIAP1-SMAC mimetic interactions. Here, we outline the key experimental protocols.

Fluorescence Polarization (FP) Assay

This assay is widely used to measure the binding affinity between a fluorescently labeled tracer (e.g., a SMAC-derived peptide) and a protein of interest (e.g., cIAP1 BIR domain). The binding of the larger protein to the small fluorescent tracer causes a decrease in the tracer's rotation, leading to an increase in the polarization of the emitted light.

Protocol Outline:

-

Reagents and Buffers:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20.[14] For cIAP1-BIR3, the buffer may be supplemented with 40 mM β-glycerol phosphate.[14]

-

Fluorescent Tracer: A SMAC-derived peptide (e.g., based on the AVPI sequence) conjugated to a fluorophore (e.g., rhodamine or fluorescein). A typical concentration is 20 nM.[14]

-

cIAP1 BIR Domain Protein: Purified recombinant cIAP1-BIR3 or other BIR domain constructs. Protein concentrations are typically in the nanomolar to micromolar range.[14]

-

SMAC Mimetic Compounds: A serial dilution of the test compounds.

-

-

Procedure:

-

Direct Binding Assay (to determine Kd of the tracer):

-

A fixed concentration of the fluorescent tracer is incubated with increasing concentrations of the cIAP1 BIR domain protein in the assay buffer.

-

The mixture is incubated at room temperature to reach equilibrium (typically 30-60 minutes).[14]

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data are plotted as fluorescence polarization (mP) versus protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.

-

-

Competitive Binding Assay (to determine Ki of the SMAC mimetic):

-

A fixed concentration of the cIAP1 BIR domain protein (typically at or below the Kd of the tracer) and the fluorescent tracer are pre-incubated.

-

Increasing concentrations of the unlabeled SMAC mimetic are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured.

-

The data are plotted as fluorescence polarization versus the concentration of the SMAC mimetic. The IC50 value is determined, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

-

Thermal Stability Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring changes in its fluorescence as it is heated. The binding of a ligand, such as a SMAC mimetic, can stabilize the protein, leading to an increase in its melting temperature (Tm).

Protocol Outline:

-

Reagents and Buffers:

-

Protein Solution: Purified cIAP1 BIR domain protein in a suitable buffer.

-

Fluorescent Dye: A dye that preferentially binds to the hydrophobic regions of unfolded proteins, such as SYPRO Orange.

-

SMAC Mimetic Compounds: Test compounds at a desired concentration.

-

-

Procedure:

-

The cIAP1 BIR domain protein is mixed with the fluorescent dye in the presence and absence of the SMAC mimetic.

-

The samples are placed in a real-time PCR instrument.

-

A thermal ramp is applied, and the fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the protein unfolding transition.

-

The change in melting temperature (ΔTm) in the presence of the SMAC mimetic is calculated, which provides an indication of binding and stabilization.

-

Western Blotting for cIAP1 Degradation

This technique is used to assess the ability of SMAC mimetics to induce the degradation of cIAP1 in a cellular context.

Protocol Outline:

-

Cell Culture and Treatment:

-

Cancer cell lines known to be sensitive to SMAC mimetics (e.g., MDA-MB-231) are cultured under standard conditions.[1]

-

Cells are treated with the SMAC mimetic at various concentrations and for different time points. A DMSO control is included.

-

-

Cell Lysis and Protein Quantification:

-

Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for cIAP1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.

-

Visualizing the Pathways

To better understand the complex signaling events, the following diagrams illustrate the key pathways and experimental workflows.

Caption: cIAP1 and SMAC Mimetic Signaling Pathway.

Caption: Fluorescence Polarization Assay Workflow.

Caption: Western Blot for cIAP1 Degradation Workflow.

Conclusion and Future Directions

The interaction between cIAP1 BIR domains and SMAC mimetics represents a key vulnerability in cancer cells that can be exploited for therapeutic benefit. The ability of these compounds to induce the degradation of cIAP1 and subsequently trigger TNFα-dependent apoptosis is a powerful anti-cancer mechanism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of novel SMAC mimetics.

Future research in this area will likely focus on the development of more potent and selective cIAP1/2 inhibitors, understanding the mechanisms of resistance to SMAC mimetics, and exploring rational combination therapies to enhance their anti-tumor efficacy. A deeper understanding of the intricate signaling networks regulated by cIAP1 will undoubtedly pave the way for innovative cancer treatments.

References

- 1. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]